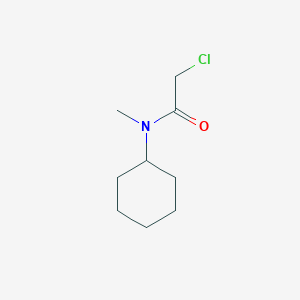

2-chloro-N-cyclohexyl-N-methylacetamide

Description

BenchChem offers high-quality 2-chloro-N-cyclohexyl-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclohexyl-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPRDGUWSUCLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365204 | |

| Record name | 2-chloro-N-cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-56-8 | |

| Record name | 2-chloro-N-cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-N-cyclohexyl-N-methylacetamide, a compound of interest in the fields of organic synthesis and agrochemical research. Drawing upon established principles of organic chemistry and data from analogous compounds, this document offers insights into its synthesis, reactivity, and potential applications, while also addressing safety considerations.

Core Chemical Identity

2-chloro-N-cyclohexyl-N-methylacetamide is a tertiary amide characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with a cyclohexyl and a methyl group.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-cyclohexyl-N-methylacetamide | N/A |

| CAS Number | 2567-56-8 | [1] |

| Molecular Formula | C₉H₁₆ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| Canonical SMILES | CN(C(=O)CCl)C1CCCCC1 | [1] |

Physicochemical Properties

Experimentally determined physicochemical data for 2-chloro-N-cyclohexyl-N-methylacetamide is not extensively available in the public domain. However, based on its structure and data from chemical suppliers, the following properties can be summarized:

| Property | Value | Source |

| Boiling Point | 133-134 °C (at 4 Torr) | [2] |

| Purity | Typically available at ≥92% | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide follows a well-established pathway for the formation of N-substituted chloroacetamides. The primary method involves the nucleophilic acyl substitution of chloroacetyl chloride with N-cyclohexyl-N-methylamine.

Proposed Synthesis Protocol:

This protocol is based on general methods for the synthesis of N-substituted chloroacetamides.[3]

Materials:

-

N-cyclohexyl-N-methylamine

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexyl-N-methylamine and a slight excess of triethylamine in the chosen anhydrous solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride, dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-chloro-N-cyclohexyl-N-methylacetamide by vacuum distillation or column chromatography.

Causality in Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, leading to hydrolysis to chloroacetic acid. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent this side reaction and maximize the yield of the desired amide.

-

Low Temperature: The reaction between an amine and an acyl chloride is highly exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride minimizes the formation of side products.

-

Tertiary Amine Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears a chlorine atom. This makes it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, facilitating the attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of chloroacetamides.[4]

General Reaction Scheme: Nu⁻ + Cl-CH₂-C(=O)N(CH₃)(C₆H₁₁) → Nu-CH₂-C(=O)N(CH₃)(C₆H₁₁) + Cl⁻

Where Nu⁻ can be a variety of nucleophiles, including:

-

Oxygen nucleophiles: Alcohols, phenols, and carboxylates.

-

Nitrogen nucleophiles: Amines, azides, and heterocyclic compounds.

-

Sulfur nucleophiles: Thiols and thiophenols.

This reactivity allows for the introduction of the N-cyclohexyl-N-methylacetamido moiety into various molecular scaffolds, which can be a key step in the synthesis of more complex molecules with potential biological activity.

Potential Applications in Agrochemicals

Potential Applications in Drug Discovery

The chloroacetamide functional group is a versatile scaffold in medicinal chemistry. It can act as a building block for the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] The lipophilic cyclohexyl group in 2-chloro-N-cyclohexyl-N-methylacetamide may influence the pharmacokinetic properties of its derivatives, potentially enhancing membrane permeability and bioavailability.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-chloro-N-cyclohexyl-N-methylacetamide are not available in the cited literature, its expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

-

Cyclohexyl Protons: A complex series of multiplets would be expected in the upfield region (approximately 1.0-2.0 ppm).

-

N-Methyl Protons: A singlet would be expected around 2.8-3.2 ppm.

-

Chloromethyl Protons: A singlet would be expected in the downfield region, likely around 4.0-4.5 ppm, due to the deshielding effect of the adjacent carbonyl group and chlorine atom.

¹³C NMR Spectroscopy

-

Cyclohexyl Carbons: Multiple signals would be expected in the aliphatic region (approximately 25-60 ppm).

-

N-Methyl Carbon: A signal would be expected around 35-40 ppm.

-

Chloromethyl Carbon: A signal would be expected around 40-45 ppm.

-

Carbonyl Carbon: The amide carbonyl carbon would give a signal in the downfield region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group would be expected in the region of 1630-1680 cm⁻¹.

-

C-N Stretch: An absorption band for the carbon-nitrogen bond would likely appear in the 1200-1350 cm⁻¹ region.

-

C-Cl Stretch: A stretch for the carbon-chlorine bond would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the chlorine atom, the cyclohexyl group, and other characteristic fragments.

Safety and Handling

General Hazards of Chloroacetamides:

-

Toxicity: Many chloroacetamides are toxic if swallowed, inhaled, or absorbed through the skin.[5]

-

Irritation: They can be irritating to the skin, eyes, and respiratory system.[5]

-

Sensitization: Some chloroacetamides are known to be skin sensitizers.[5]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel agrochemicals and pharmaceuticals. Its reactivity, centered on the electrophilic chloroacetyl group, allows for a wide range of chemical transformations. While there is a need for more extensive experimental data on its physicochemical properties, biological activity, and toxicology, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. Adherence to strict safety protocols is paramount when handling this and related chloroacetamides.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1807193, 2-chloro-N-cyclohexyl-N-methylacetamide. Retrieved January 23, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved January 23, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. Retrieved January 23, 2026 from [Link].

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3069-3103. [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

Sources

2-chloro-N-cyclohexyl-N-methylacetamide CAS number 2567-56-8

An In-Depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8)

A Note to the Researcher

This technical guide provides a comprehensive overview of 2-chloro-N-cyclohexyl-N-methylacetamide, a molecule belonging to the broad class of chloroacetamide compounds. Due to a notable lack of published research specifically on this derivative, this document synthesizes direct information where available with well-established knowledge of structurally related chloroacetamides. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, reactivity, and potential applications, while clearly indicating where data is inferred from analogous compounds.

Introduction

2-chloro-N-cyclohexyl-N-methylacetamide is a disubstituted chloroacetamide. The chloroacetamide chemical class is of significant interest due to its wide range of biological activities. These compounds are extensively used in agriculture as herbicides and have also been explored for their potential as antifungal and pharmacological agents.[1][2] The core structure features a reactive chloroacetyl group, which is key to its chemical and biological activity. The N-substituents, in this case, a cyclohexyl and a methyl group, play a crucial role in modulating the molecule's lipophilicity, steric hindrance, and ultimately, its biological target specificity and efficacy.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-chloro-N-cyclohexyl-N-methylacetamide is provided in the table below. For comparative purposes, data for the related compounds 2-chloro-N-methylacetamide and 2-chloro-N-cyclohexylacetamide are also included.

| Property | 2-chloro-N-cyclohexyl-N-methylacetamide | 2-chloro-N-methylacetamide | 2-chloro-N-cyclohexylacetamide |

| CAS Number | 2567-56-8 | 96-30-0 | 23605-23-4 |

| Molecular Formula | C₉H₁₆ClNO | C₃H₆ClNO | C₈H₁₄ClNO |

| Molecular Weight | 189.68 g/mol | 107.54 g/mol | 175.66 g/mol |

| Boiling Point | 133-134 °C @ 4 Torr (Predicted) | 218-220 °C | Not available |

| Density | 1.08 g/cm³ (Predicted) | ~1.18 g/cm³ | Not available |

| Appearance | Not specified | White to almost white powder or lump | Fluffy white crystals |

Synthesis and Characterization

The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a secondary amine with chloroacetyl chloride.[3] This well-established methodology can be readily applied to the preparation of 2-chloro-N-cyclohexyl-N-methylacetamide.

Synthetic Pathway

The reaction involves the nucleophilic attack of the secondary amine, N-cyclohexyl-N-methylamine, on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or an excess of the starting amine, is typically used to quench the hydrochloric acid byproduct.

Caption: General synthetic scheme for 2-chloro-N-cyclohexyl-N-methylacetamide.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, adapted from general procedures for similar compounds.

Materials:

-

N-cyclohexyl-N-methylamine

-

Chloroacetyl chloride

-

Triethylamine

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-cyclohexyl-N-methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Dissolve chloroacetyl chloride (1.05 eq) in anhydrous diethyl ether and add it to the addition funnel.

-

Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 2-chloro-N-cyclohexyl-N-methylacetamide can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclohexyl, methyl, and chloroacetyl moieties and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Elemental Analysis: To determine the elemental composition of the purified product.

Chemical Reactivity

The primary site of reactivity in 2-chloro-N-cyclohexyl-N-methylacetamide is the carbon atom bearing the chlorine. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom, making it susceptible to nucleophilic substitution.

Caption: General reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide with a nucleophile.

This reactivity makes it a valuable intermediate for the synthesis of more complex molecules. For example, it can react with:

-

Thiols to form thioethers.

-

Amines to form diamines.

-

Alcohols or phenols to form ethers.

-

Carboxylates to form esters.

Potential Applications and Biological Activity

While no specific applications for 2-chloro-N-cyclohexyl-N-methylacetamide have been documented in the scientific literature, the broader class of chloroacetamides exhibits a range of biological activities.

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. Their mechanism of action involves the inhibition of very-long-chain fatty acid elongases (VLCFAEs), which are essential for plant growth and development.[4] The N-substituents play a critical role in the herbicidal activity and crop selectivity. It is plausible that 2-chloro-N-cyclohexyl-N-methylacetamide could exhibit herbicidal properties.

Antifungal Activity

Several studies have demonstrated the antifungal activity of chloroacetamide derivatives against various fungal pathogens.[2][5][6] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane. The lipophilicity conferred by the N-substituents can influence the antifungal potency. Therefore, 2-chloro-N-cyclohexyl-N-methylacetamide may possess antifungal activity worthy of investigation.

Pharmacological Potential

Substituted chloroacetamides have also been investigated for their potential as anticancer agents, specifically targeting cancer stem cells.[7] Additionally, some N-cycloalkyl acetamide derivatives have shown antibacterial and other pharmacological activities.[8] The electrophilic nature of the chloroacetyl group allows for covalent modification of biological targets, a strategy employed in the design of some therapeutic agents.

Proposed Analytical Methodologies

For the analysis of 2-chloro-N-cyclohexyl-N-methylacetamide in various matrices, such as environmental samples or biological fluids, chromatographic methods coupled with mass spectrometry would be the most suitable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its predicted boiling point, GC-MS could be a viable method for the analysis of 2-chloro-N-cyclohexyl-N-methylacetamide. A non-polar or mid-polar capillary column would likely provide good separation. Mass spectrometric detection would offer high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of organic molecules, including many herbicides and pharmaceuticals. A reversed-phase HPLC method using a C18 or C8 column with a mobile phase of water and acetonitrile or methanol, and a small amount of formic acid to promote ionization, would be a good starting point for method development. Tandem mass spectrometry (MS/MS) would provide excellent specificity and low detection limits.

Safety and Handling

Specific toxicological data for 2-chloro-N-cyclohexyl-N-methylacetamide is not available. However, based on the known hazards of related chloroacetamides, it should be handled with caution. Chloroacetamide herbicides, as a class, can cause skin and eye irritation, and some are considered toxic if swallowed.[9] Prolonged exposure may pose risks to the endocrine and nervous systems.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide is a chemical entity with potential for further investigation, particularly in the fields of agrochemicals and medicinal chemistry. Its synthesis is straightforward, and its reactivity is well-understood based on the principles of chloroacetamide chemistry. While specific biological activity and toxicological data are currently lacking, the known properties of related compounds suggest that it may possess herbicidal, antifungal, or other pharmacological activities. This technical guide provides a solid foundation for researchers interested in exploring the properties and potential applications of this molecule.

References

- Bogdanović, A., Marinković, A., Stanojković, T., Grozdanić, N., Janakiev, T., Cvijetić, I., & Petrović, S. (2025). Synthesis, antimicrobial, anticancer activity, 3D QSAR, ADMET properties, and in silico target fishing of novel N,N-disubstituted chloroacetamides. Journal of Molecular Structure, 1321, 140075.

- Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 452-458.

- Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365.

- Lamberth, C. (2016). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 292-302). Wiley-VCH Verlag GmbH & Co. KGaA.

- de Oliveira, L. F. S., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(9), 816-824.

- Petrović, S. D., et al. (2025). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of Molecular Liquids, 393, 123567.

-

Koval, H., et al. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][3]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(9), 4157-4167.

- Sigma-Aldrich. (2024).

- Google Patents. (1985). Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide. US4496762A.

- de Oliveira, J. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(1).

- Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-n-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.

- Li, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Molecular Medicine Reports, 23(6), 421.

- Cong, N. T., et al. (2020). Synthesis and antioxidant activity of some chalcones containing n-arylacetamide group. Vietnam Journal of Chemistry, 58(1), 1-6.

- Kaledin, V. A., et al. (2023).

- Focke, M., & Böger, P. (2001). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 494(1-2), 115-118.

- Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 10(11), 693.

- Google Patents. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. WO2019016828A1.

- Google Patents. (2018).

- Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.

- Google Patents. (1996).

- Google Patents. (2020). Methods and intermediates for preparing therapeutic compounds. US10696657B2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide

This guide provides a comprehensive technical overview of 2-chloro-N-cyclohexyl-N-methylacetamide, a substituted chloroacetamide with potential applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and potential utility of this molecule.

Introduction: The Chloroacetamide Moiety as a Versatile Chemical Scaffold

Chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. The presence of the electrophilic carbon attached to the chlorine atom and the adjacent carbonyl group makes these compounds valuable intermediates in organic synthesis.[1] They readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity has led to their use as building blocks for the synthesis of various biologically active molecules, including herbicides and fungicides.[2][3] The N-substituents on the acetamide nitrogen play a crucial role in modulating the physicochemical properties and biological activity of these compounds. In the case of 2-chloro-N-cyclohexyl-N-methylacetamide, the presence of both a cyclohexyl and a methyl group on the nitrogen atom imparts specific steric and electronic properties that influence its reactivity and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-chloro-N-cyclohexyl-N-methylacetamide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2567-56-8 | [4] |

| Molecular Formula | C9H16ClNO | [4] |

| Molecular Weight | 189.68 g/mol | [4] |

| Boiling Point | 133-134 °C (at 4 Torr) | [4] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [4] |

| Monoisotopic Mass | 189.09204 Da | [5] |

| Predicted XlogP | 2.2 | [5] |

Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide can be achieved through the chloroacetylation of N-cyclohexyl-N-methylamine. This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the corresponding amide.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, adapted from established procedures for similar chloroacetamides.

Materials:

-

N-cyclohexyl-N-methylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or acetonitrile)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexyl-N-methylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous solvent.

-

Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Due to the limited availability of experimental spectral data for 2-chloro-N-cyclohexyl-N-methylacetamide in the public domain, this section provides predicted data and typical spectral features for analogous chloroacetamides.

Mass Spectrometry

The predicted mass spectrum of 2-chloro-N-cyclohexyl-N-methylacetamide would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 2: Predicted Mass Spectrometry Data [5]

| Adduct | m/z |

| [M+H]⁺ | 190.09932 |

| [M+Na]⁺ | 212.08126 |

| [M-H]⁻ | 188.08476 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the N-methyl protons, and the chloromethyl protons. The cyclohexyl protons would likely appear as a complex multiplet in the upfield region. The N-methyl protons would appear as a singlet, and the chloromethyl protons as another singlet, typically downfield from the N-methyl signal.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the cyclohexyl carbons, the N-methyl carbon, the chloromethyl carbon, and the carbonyl carbon. The carbonyl carbon would be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-N-cyclohexyl-N-methylacetamide is expected to exhibit a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the alkyl groups and a C-Cl stretching vibration.

Potential Applications and Biological Activity

Agrochemicals

Many N-substituted chloroacetamides are known to possess herbicidal activity.[2] The mode of action often involves the alkylation of essential biomolecules in the target weeds.[2] The specific substituents on the nitrogen atom can significantly influence the herbicidal efficacy and selectivity.

Antimicrobial Agents

Chloroacetamide derivatives have also been explored as antifungal and antibacterial agents.[3][6] Their mechanism of action is often attributed to their ability to alkylate cellular nucleophiles, disrupting essential biological processes.[2]

Caption: Potential applications of 2-chloro-N-cyclohexyl-N-methylacetamide.

Safety and Handling

Specific safety data for 2-chloro-N-cyclohexyl-N-methylacetamide is not widely available. However, based on the known hazards of related chloroacetamides, it should be handled with caution.[7][8]

General Precautions:

-

Toxicity: Chloroacetamides can be toxic if swallowed, inhaled, or absorbed through the skin.[7]

-

Irritation: They are often irritating to the skin, eyes, and respiratory system.[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before handling.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide is a versatile chemical intermediate with potential for use in the development of new agrochemicals and antimicrobial agents. Its synthesis is straightforward, and its reactivity allows for a wide range of chemical transformations. Further research into the specific biological activities and applications of this compound is warranted. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their exploration of this and related molecules.

References

-

PubChem. 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link].

-

PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link].

-

NIST. 2-Chloro-N-methylacetamide. National Institute of Standards and Technology. [Link].

-

PubChem. 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link].

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link].

-

National Center for Biotechnology Information. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link].

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link].

-

PubChemLite. 2-chloro-n-cyclohexyl-n-methylacetamide (C9H16ClNO). [Link].

-

SpectraBase. 2-chloro-N-cyclohexylacetamide. [Link].

-

ResearchGate. Alkylating reactivity and herbicidal activity of chloroacetamides. [Link].

-

SciELO. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link].

-

PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link].

-

ResearchGate. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link].

-

Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918–1922. [Link].

-

National Center for Biotechnology Information. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link].

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link].

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link].

-

SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-cyclohexyl-N-methylacetamide , 92% , 2567-56-8 - CookeChem [cookechem.com]

- 5. PubChemLite - 2-chloro-n-cyclohexyl-n-methylacetamide (C9H16ClNO) [pubchemlite.lcsb.uni.lu]

- 6. ijpsr.info [ijpsr.info]

- 7. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

2-chloro-N-cyclohexyl-N-methylacetamide safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of 2-chloro-N-cyclohexyl-N-methylacetamide

Disclaimer: A specific Safety Data Sheet (SDS) for 2-chloro-N-cyclohexyl-N-methylacetamide (CAS No. Not Found) is not publicly available in the searched databases. This guide has been meticulously compiled by a Senior Application Scientist to provide a robust safety profile based on expert analysis of closely related structural analogs. The insights and protocols herein are derived from the known hazards of the α-chloroacetamide functional group and data from analogous compounds. Researchers must exercise professional judgment and consider this information as a foundational guide, not a direct substitute for a manufacturer-provided SDS.

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel compounds are the currency of innovation. However, with novelty comes uncertainty, particularly regarding safety and handling. 2-chloro-N-cyclohexyl-N-methylacetamide is a compound for which specific safety data is not readily accessible. This guide is structured to empower researchers, scientists, and drug development professionals with the critical thinking tools and extrapolated data necessary to handle this and similar α-chloroacetamides with the highest degree of safety. Our approach is built on the principle of chemical analogy, a cornerstone of toxicological risk assessment. The reactivity of the α-chloroacetyl group is the primary driver of the toxicological properties of this chemical family, allowing for informed predictions about the safety profile of the target molecule.

Chemical Identification and Structural Analogs

The subject of this guide is 2-chloro-N-cyclohexyl-N-methylacetamide. Its structure features a central acetamide group with a chlorine atom on the alpha carbon, and the amide nitrogen is disubstituted with a cyclohexyl and a methyl group. The primary determinant of its reactivity and biological activity is the C-Cl bond, which makes the compound an alkylating agent.

To build a reliable safety profile, we will draw data from the following structurally similar compounds for which SDS information is available:

-

Analog A: 2-Chloro-N-cyclohexylacetamide: Shares the α-chloroacetamide and N-cyclohexyl groups.

-

Analog B: 2-Chloro-N-methylacetamide: Shares the α-chloroacetamide and N-methyl groups.

-

Analog C: 2-Chloroacetamide: The parent α-chloroacetamide structure.

Caption: Structural relationship between the target compound and its analogs.

Hazard Identification: A Synthesis of Analog Data

Based on the GHS classifications of its closest analogs, 2-chloro-N-cyclohexyl-N-methylacetamide should be presumed to be a hazardous substance. The following table summarizes the known hazards. The principle of causality suggests that the presence of the α-chloroacetamide moiety is responsible for the acute toxicity and irritation/sensitization potential.

| Hazard Statement | Analog A (N-cyclohexyl)[1] | Analog B (N-methyl)[2][3] | Analog C (Unsubstituted)[4][5] | Predicted Classification for Target Compound |

| H301/H302: Toxic/Harmful if swallowed | H302 (Harmful) | H301 (Toxic) | H301 (Toxic) | Danger: Toxic if swallowed |

| H315: Causes skin irritation | Yes | Yes | No | Warning: Causes skin irritation |

| H317: May cause an allergic skin reaction | No Data | Yes | Yes | Warning: May cause an allergic skin reaction |

| H318/H319: Causes serious eye damage/irritation | Yes (Damage/Irritation) | Yes (Irritation) | No | Danger: Causes serious eye damage |

| H335: May cause respiratory irritation | Yes | Yes | No Data | Warning: May cause respiratory irritation |

| H361: Suspected of damaging fertility/unborn child | No Data | No Data | Yes | Warning: Suspected of damaging fertility |

| H402: Harmful to aquatic life | No Data | No Data | Yes | Warning: Harmful to aquatic life |

Expert Analysis: The N-substituents (cyclohexyl, methyl) appear to increase the irritancy of the molecule compared to the parent 2-chloroacetamide. The high acute oral toxicity is a consistent feature across this chemical class. Therefore, the target compound must be handled with the presumption that it is toxic if swallowed, causes skin and serious eye damage, and may cause respiratory irritation and skin sensitization. The potential for reproductive toxicity, inherited from the parent compound, cannot be dismissed.

First-Aid Measures: Rapid and Informed Response

Immediate action is critical in the event of exposure. All protocols must be practiced before beginning work with the compound.

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation or a rash occurs, seek medical attention.[5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention, preferably from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or doctor for treatment advice.[2][4][5]

Risk Assessment and Control: A Self-Validating Workflow

A robust safety protocol is a self-validating system. This means that the controls implemented are based on a thorough understanding of the risks and are designed to prevent exposure at every step.

Caption: Decision workflow for responding to spills or personnel exposure.

Spill Cleanup Protocol

-

Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation (fume hood). [6]2. Contain: Prevent the material from entering drains or waterways. [4][6]3. Absorb & Collect: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. [6]Place into a suitable, sealed, and labeled container for disposal.

-

Decontaminate: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: All cleanup materials and contaminated clothing should be treated as hazardous waste and disposed of according to institutional and local regulations. [2]

Stability, Storage, and Disposal

-

Stability: The compound is expected to be stable under normal laboratory conditions. [2]* Conditions to Avoid: Avoid strong heating, and keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [2][4][7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][4]The storage area should be locked or accessible only to authorized personnel. [4]* Disposal: Waste material must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations. [2]Do not mix with other waste. [4]

Toxicological and Ecological Profile (Inferred)

-

Acute Toxicity: The oral LD50 is likely low, making it toxic if ingested. The parent compound, 2-chloroacetamide, has an oral LD50 (rat) of 138 mg/kg. [4]* Carcinogenicity & Mutagenicity: No data exists for the target compound. 2-Chloroacetamide was negative in hamster lung and mouse mutagenicity tests. [4]However, given its alkylating nature, caution is warranted.

-

Reproductive Toxicity: 2-Chloroacetamide is suspected of being a human reproductive toxicant. [4][5]This hazard should be assumed for the target compound.

-

Ecotoxicity: 2-Chloroacetamide is harmful to aquatic life. [4]The target compound should not be allowed to enter drains or the environment.

Conclusion: A Framework for Responsible Innovation

While a specific SDS for 2-chloro-N-cyclohexyl-N-methylacetamide remains elusive, a comprehensive safety framework can be constructed through the rigorous application of chemical analogy and risk assessment principles. The α-chloroacetamide functional group dictates a profile of high acute toxicity, irritation, and potential long-term health effects. By adopting the "worst-case" hazards identified from its closest analogs and implementing the multi-layered engineering, administrative, and PPE controls detailed in this guide, researchers can confidently and safely advance their work. This proactive, science-driven approach to safety is not merely a procedural requirement but a fundamental component of responsible scientific innovation.

References

-

Safety Data Sheet for 2-Chloroacetamide. Chemos GmbH & Co. KG. [Link]

-

PubChem Compound Summary for 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemos.de [chemos.de]

- 6. aaronchem.com [aaronchem.com]

- 7. fishersci.com [fishersci.com]

handling and storage of 2-chloro-N-cyclohexyl-N-methylacetamide

An In-depth Technical Guide to the Safe Handling and Storage of 2-chloro-N-cyclohexyl-N-methylacetamide

Introduction

2-chloro-N-cyclohexyl-N-methylacetamide is a substituted chloroacetamide derivative. While specific literature on this exact compound is sparse, its structural class—chloroacetamides—is widely utilized in organic synthesis as intermediates for pharmaceuticals and other complex molecules.[1][2] The reactivity of the α-chloro group makes these compounds valuable building blocks, but it is also the primary source of their potential toxicity and handling challenges.

This guide provides a comprehensive framework for the safe . In the absence of extensive direct data, this document synthesizes information from safety data sheets (SDS) and toxicological profiles of closely related structural analogs, such as 2-chloro-N-methylacetamide and 2-chloroacetamide. This approach is predicated on the understanding that the chloroacetamide functional group is the principal determinant of the compound's hazardous properties. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to establish a robust culture of safety when working with this and similar reactive chemical entities.

Hazard Identification and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of a reliable risk assessment. The primary hazards associated with substituted chloroacetamides are acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[3][4][5] Some compounds in this class are also suspected of causing reproductive harm.[6]

Table 1: Physicochemical Properties of 2-chloro-N-cyclohexyl-N-methylacetamide and Related Analogs

| Property | 2-chloro-N-cyclohexyl-N-methylacetamide (Predicted/Analog Data) | 2-chloro-N-methylacetamide | 2-chloroacetamide |

| Molecular Formula | C₉H₁₆ClNO | C₃H₆ClNO[7] | C₂H₄ClNO[6] |

| Molecular Weight | 189.68 g/mol (Calculated) | 107.54 g/mol [4] | 93.51 g/mol |

| Appearance | Likely a white to off-white or yellow solid[1][6] | White Solid[3] | Colorless-to-yellow crystals[6][8] |

| Melting Point | Data not available | 45 - 47 °C[3] | 120 °C[6] |

| Solubility | Likely soluble in organic solvents; sparingly soluble in water[1] | Soluble in water and organic solvents like ethanol and acetone.[1] | Readily soluble in water.[6] |

Table 2: Summary of GHS Hazard Classifications from Structural Analogs

| Hazard Class | GHS Category | Hazard Statement | Source Analogs |

| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed[3][5] | 2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide, 2-chloroacetamide |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4][5] | 2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide |

| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation[3][4][5] | 2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[3][4][5] | 2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction[9] | 2-chloroacetamide |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child[6][9] | 2-chloroacetamide |

The logical workflow for assessing and mitigating these risks is crucial. It begins with understanding the inherent hazards and implementing a multi-layered safety strategy.

Caption: Risk assessment and mitigation workflow.

Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for risk reduction. This is a self-validating system where each level of control builds upon the others.

Caption: The hierarchy of controls prioritizes safety measures.

Engineering Controls

The primary engineering control for handling 2-chloro-N-cyclohexyl-N-methylacetamide is a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary route of exposure.[10]

-

Causality: The potential for this compound to be a respiratory irritant and the risk of generating fine dust during handling necessitate its containment.[3][11] A fume hood directly addresses this by maintaining negative pressure and exhausting contaminants away from the user.

-

Validation: The effectiveness of the fume hood is validated by its routine certification, which confirms its face velocity is within the required safety parameters (typically 80-120 feet per minute).

-

Ancillary Systems: An eyewash station and a safety shower must be located in close proximity to the workstation.[10]

Administrative Controls

Standard Operating Procedures (SOPs) must be developed and strictly followed. All personnel must be trained on the specific hazards and handling procedures for this compound before work begins. Key administrative controls include:

-

Restricting access to authorized personnel only.

-

Prohibiting eating, drinking, or smoking in the laboratory.[3]

-

Maintaining a clean and organized workspace to prevent accidental spills.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[12] The selection of PPE is dictated by the hazards identified in Section 1.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Specification | Rationale and Validation |

| Hands | Nitrile gloves (or other chemically resistant gloves). | Protects against dermal contact, a significant exposure risk due to the compound's classification as a skin irritant.[3][11] Gloves must be inspected before use and removed properly to avoid contaminating the skin. |

| Eyes/Face | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation or damage.[10][13] Standard safety glasses are insufficient. |

| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[10] |

| Respiratory | Not typically required when using a fume hood. | If there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with a particle filter may be necessary.[10][11][12] |

Standard Operating Protocol: Handling and Weighing

This protocol is designed to minimize exposure during routine laboratory operations.

-

Preparation:

-

Confirm the chemical fume hood is operational and certified.

-

Don all required PPE as specified in Table 3.

-

Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.

-

-

Handling the Solid:

-

Retrieve the stock container from its designated storage location.

-

Carefully open the container inside the fume hood to avoid creating airborne dust.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Perform this action slowly and deliberately to minimize dust generation.[10]

-

Once the desired mass is obtained, securely close the primary stock container.

-

-

Post-Handling:

-

Clean any residual powder from the spatula and work surface using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol), treating the cloth as hazardous waste.

-

Wipe down the exterior of the stock container before returning it to storage.

-

Dispose of all contaminated disposable materials (gloves, bench paper, weigh boat) in a designated hazardous waste container.[3]

-

Wash hands thoroughly with soap and water after exiting the laboratory.[10]

-

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure or reaction.

-

Location: Store in a cool, dry, and well-ventilated area.[10][14]

-

Security: Due to its acute toxicity, the compound should be stored in a locked cabinet or an area with restricted access, clearly labeled with its identity and primary hazards.[3]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[13]

-

Segregation: Store separately from incompatible materials.[8]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Spill Management (Small Scale)

This procedure applies to small spills (<1 gram) within a chemical fume hood.

-

Alert: Notify personnel in the immediate area.

-

Isolate: Ensure the fume hood sash is lowered to the lowest practical height.

-

Contain: Gently cover the spill with an absorbent material or a commercial spill kit absorbent. Moisten slightly to prevent dust from becoming airborne.[8]

-

Clean: Carefully sweep or wipe the absorbed material into a designated hazardous waste container.[8] Avoid creating dust.

-

Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures

Table 4: First Aid Measures

| Exposure Route | Action | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10] | Removes the individual from the source of exposure and supports respiration. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] | Dilution and rinsing are critical to minimizing skin irritation and potential absorption. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10] | Rapid and thorough irrigation is essential to prevent serious eye damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water to drink. Seek immediate medical attention.[9][10] | Inducing vomiting can cause further damage. Dilution and prompt medical care are the priorities. |

Waste Disposal

2-chloro-N-cyclohexyl-N-methylacetamide and any materials contaminated with it must be treated as hazardous waste.

-

Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[9]

-

Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid hazardous waste. Never mix incompatible waste streams.

-

Environmental Protection: Do not allow the chemical or its containers to enter drains or the environment.[8][11][15] Chloroacetamides can be harmful to aquatic life.[8]

-

Decontamination of Emptied Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[16]

Conclusion

While 2-chloro-N-cyclohexyl-N-methylacetamide is a valuable synthetic intermediate, its potential hazards demand a meticulous and informed approach to safety. The core principles of safe handling—containment, vigilance, and preparedness—are paramount. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate PPE, and preparing for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide provides the technical foundation for that process, empowering scientists to conduct their work with the highest standards of safety and scientific integrity.

References

-

Title: Material Safety Data Sheet - 2-Chloroacetamide, 98% Source: Cole-Parmer URL: [Link]

-

Title: Acetamide, N-methyl-: Human health tier II assessment Source: Australian Government Department of Health URL: [Link]

-

Title: Safety Data Sheet: 2-chloroacetamide Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: ICSC 0640 - 2-CHLOROACETAMIDE Source: International Labour Organization URL: [Link]

-

Title: Chloroacetamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2-Chloro-N-methylacetamide - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts Source: University of California, Riverside - NIFA Reporting Portal URL: [Link]

-

Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate URL: [Link]

-

Title: Safe Disposal of Herbicides and Pesticides Source: NEDT.org URL: [Link]

-

Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 8. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 9. chemos.de [chemos.de]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. aaronchem.com [aaronchem.com]

- 12. gerpac.eu [gerpac.eu]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. Safe Disposal of Herbicides and Pesticides - NEDT [nedt.org]

A-Z of N-Substituted Chloroacetamides: A Deep Dive into Reactivity, Modulation, and Application in Covalent Drug Discovery

Abstract

N-substituted chloroacetamides are a pivotal class of electrophilic compounds, widely recognized for their utility as "warheads" in the design of targeted covalent inhibitors (TCIs). Their reactivity, primarily governed by a facile SN2 reaction with nucleophilic amino acid residues like cysteine, makes them potent tools in chemical biology and drug development. However, this inherent reactivity presents a double-edged sword, offering high potency while posing risks of off-target effects and toxicity. This guide provides an in-depth exploration of the core principles governing the reactivity of N-substituted chloroacetamides. We will dissect the electronic and steric factors that allow for the fine-tuning of their electrophilicity, discuss robust methodologies for quantifying their reactivity, and examine their strategic application in the development of next-generation covalent therapeutics.

Introduction: The Rise of the Chloroacetamide Warhead

The paradigm of drug design has progressively embraced the concept of covalent inhibition, where a therapeutic agent forms a stable, irreversible bond with its biological target. This strategy can lead to enhanced potency, prolonged duration of action, and improved selectivity.[1] Within the arsenal of electrophilic functionalities, or "warheads," used to achieve this, chloroacetamides have emerged as a prominent and versatile class.[2]

Historically, chloroacetamides were sometimes viewed as too reactive for in vivo applications, with concerns about potential off-target reactions.[1][3] However, contemporary research has demonstrated that their reactivity can be meticulously controlled, enabling the development of highly selective and safe covalent drugs.[4] The core of their utility lies in the 2-chloroacetyl group, which provides an electrophilic carbon atom primed for attack by biological nucleophiles, most notably the thiol group of cysteine residues within protein active sites.[5][6] This targeted interaction has been successfully leveraged to inhibit enzymes implicated in a range of diseases, from cancer to inflammatory disorders.[7][8]

This guide will serve as a technical resource for scientists seeking to understand and harness the unique chemical properties of N-substituted chloroacetamides in their research and development endeavors.

Fundamentals of Reactivity: An SN2-Driven Mechanism

The chemical reactivity of N-substituted chloroacetamides is fundamentally defined by the nucleophilic substitution reaction at the α-carbon (the carbon atom adjacent to the carbonyl group).[9][10]

The Electrophilic α-Carbon

The chloroacetamide moiety features a carbon-chlorine bond that is highly polarized. The electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom render the α-carbon electron-deficient and thus highly electrophilic. This makes it an excellent target for nucleophilic attack.

Reaction with Biological Nucleophiles: The SN2 Pathway

The predominant mechanism for the reaction of chloroacetamides with biological nucleophiles, such as the thiolate anion of a cysteine residue, is a concerted bimolecular nucleophilic substitution (SN2) reaction.[6][11]

Key steps of the SN2 reaction:

-

Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic α-carbon.

-

Transition State: A high-energy transition state is formed where a partial bond exists between the incoming nucleophile and the α-carbon, while the carbon-chlorine bond is simultaneously breaking. This process occurs with an inversion of stereochemical configuration at the α-carbon.[12]

-

Leaving Group Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein.

Kinetic studies have confirmed that this reaction proceeds via a concerted SN2 mechanism with an early transition state, meaning the bond to the incoming nucleophile is only partially formed when the leaving group begins to depart.[11] Chloroacetamides are generally more reactive than other common warheads like acrylamides and react efficiently with cysteine residues under physiological conditions.[1][3][13][14] While cysteine is the most common target, reactions with other nucleophilic residues like histidine have also been reported, although they are typically much slower.[13][15]

Diagram: SN2 Reaction with Cysteine

Caption: General SN2 reaction of an N-substituted chloroacetamide with a cysteine thiolate.

Modulating Reactivity: The Scientist's Tuning Knob

A key advantage of the chloroacetamide warhead is that its reactivity can be rationally tuned.[1][3] This allows for the optimization of a compound's profile to achieve a balance between on-target potency and off-target safety.[1][16] The primary factors influencing this reactivity are the electronic and steric properties of the N-substituents.

Electronic Effects of N-Substituents

The nature of the groups attached to the amide nitrogen plays a critical role in modulating the electrophilicity of the α-carbon.

-

Electron-Withdrawing Groups (EWGs): When R' and/or R'' are EWGs (e.g., aryl groups with electron-withdrawing substituents), they pull electron density away from the amide nitrogen. This, in turn, enhances the electron-withdrawing effect of the entire amide group on the α-carbon, increasing its electrophilicity and accelerating the rate of nucleophilic attack.

-

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl groups) donate electron density to the amide nitrogen. This reduces the overall electron-withdrawing character of the amide, making the α-carbon less electrophilic and slowing the reaction rate. For instance, N,N-dimethyl chloroacetamide is more reactive than N-methyl chloroacetamide, a counterintuitive finding explained by quantum mechanics calculations showing the dimethyl substitution leads to a lower energy LUMO (Lowest Unoccupied Molecular Orbital) and a more accessible α-carbon.[17]

Steric Hindrance

The size and conformation of the N-substituents can sterically hinder the approach of the nucleophile to the α-carbon.[16][17] Bulky substituents can shield the reaction center, slowing down the SN2 reaction. This principle is a crucial tool for attenuating reactivity. For example, replacing a small alkyl group with a bulkier one can significantly decrease the rate of covalent bond formation, which can be beneficial in reducing off-target reactions.

The Role of the Molecular Scaffold

The broader molecular structure to which the chloroacetamide is attached also influences reactivity. The scaffold can dictate the orientation of the warhead within the target's binding pocket, affecting the geometry of approach for the nucleophilic cysteine.[16] An optimal alignment between the warhead and the nucleophile is critical for efficient covalent bond formation.[16]

Experimental and Computational Characterization of Reactivity

To rationally design and optimize chloroacetamide-based inhibitors, it is essential to quantitatively assess their reactivity. This is typically achieved through a combination of kinetic assays and computational modeling.

Kinetic Assays with Model Nucleophiles

A standard method to determine the intrinsic reactivity of an electrophile is to measure its reaction rate with a model thiol, such as glutathione (GSH), under pseudo-first-order conditions.[18]

Workflow: Kinetic Analysis of Chloroacetamide Reactivity

Caption: Experimental workflow for determining the second-order rate constant of a chloroacetamide.

Protocol: Determining Second-Order Rate Constants

-

Reagent Preparation:

-

Prepare a stock solution of the N-substituted chloroacetamide test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of glutathione (GSH) in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

-

Reaction Setup (Pseudo-First-Order Conditions):

-

In a reaction vessel, combine the buffer and the GSH solution. A significant excess of GSH (e.g., at least 10-fold) over the chloroacetamide is crucial.

-

Initiate the reaction by adding a small volume of the chloroacetamide stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.

-

-

Monitoring the Reaction:

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction immediately (e.g., by adding a strong acid).

-

Analyze the samples using a suitable analytical technique, such as LC-MS, to quantify the disappearance of the chloroacetamide or the appearance of the GSH adduct.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining chloroacetamide concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.

-

The negative of the slope of this line is the observed rate constant (k_obs).

-

Repeat the experiment using several different concentrations of GSH.

-

Plot k_obs versus the concentration of GSH. The slope of this second plot gives the second-order rate constant (k_app), which is a measure of the intrinsic reactivity of the chloroacetamide.

-

Table 1: Example Reactivity Data

| Compound | N-Substituents | Second-Order Rate Constant (k_app) [M⁻¹s⁻¹] | Relative Reactivity |

| 1 | N-phenyl | Value from literature/assay | High |

| 2 | N-benzyl | Value from literature/assay | Medium |

| 3 | N,N-dibenzyl | Value from literature/assay | Low |

| 4 | N-(4-fluorophenyl) | Value from literature/assay | Very High |

Note: Values are illustrative and would be populated with experimental data.

Computational Modeling

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding reactivity.[17] By calculating properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the α-carbon, one can estimate its electrophilicity.[17] Lower LUMO energy generally correlates with higher reactivity.[17] These models can also calculate the energy barriers of the reaction, providing insight into the reaction kinetics and the structure of the transition state.[11][17]

Applications in Drug Design: A Balancing Act

The ultimate goal of understanding and tuning chloroacetamide reactivity is to design safer and more effective covalent drugs.

Case Studies: Chloroacetamides in Action

Numerous covalent inhibitors utilizing the chloroacetamide warhead have been developed. These compounds have been instrumental in probing biological systems and have shown therapeutic potential.[2][8] For example, chloroacetamide-based fragments have been used in screening campaigns to identify novel binders for challenging targets like the TEAD transcription factor.[7] Another notable example is the development of selective inhibitors for peptidyl-prolyl isomerase (Pin1), where the chloroacetamide moiety targets a key cysteine in the active site.[6]

The Optimization Challenge: Potency vs. Selectivity

The central challenge in designing covalent inhibitors is achieving high on-target reactivity while minimizing off-target reactions, which can lead to toxicity.[1][16] A warhead that is too reactive will indiscriminately alkylate various proteins, whereas one with too little reactivity will not efficiently modify its intended target.

The principles discussed in Section 3 provide a roadmap for this optimization:

-

To decrease reactivity: Introduce bulkier N-substituents or groups that are more electron-donating.

-

To increase reactivity: Use smaller N-substituents or incorporate electron-withdrawing groups.

By systematically modifying the N-substituents and measuring the resulting change in reactivity (using the methods in Section 4), researchers can fine-tune the electrophilicity of the warhead to hit the "sweet spot" for a given target.

Diagram: Reactivity Tuning Decision Tree

Caption: Decision-making framework for optimizing chloroacetamide reactivity in drug design.

Conclusion

N-substituted chloroacetamides are a powerful and highly tunable class of electrophiles for the development of targeted covalent inhibitors. Their reactivity is governed by a well-understood SN2 mechanism and can be rationally modulated through steric and electronic modifications of the N-substituents. By combining robust kinetic characterization and computational analysis, scientists can precisely engineer the reactivity of these warheads, striking the critical balance between therapeutic potency and safety. As our understanding of covalent drug design continues to deepen, the strategic application of N-substituted chloroacetamides will undoubtedly continue to yield innovative and impactful medicines.

References

- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC - NIH. (2023-02-04).

- Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications. (2016-08-01). American Chemical Society.

- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019-11-18).

- Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. Royal Society of Chemistry.

- QM Analyses for Cysteine – Chloroacetamide Bioconjug

- Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC - NIH.